4-Methoxyphenyl 4-chlorobenzenesulfonate
Description
4-Methoxyphenyl 4-chlorobenzenesulfonate (CAS: Not explicitly provided; referred to as 1c in ) is a sulfonate ester characterized by a methoxy-substituted phenyl group (4-OCH₃) and a 4-chlorobenzenesulfonate moiety. It is synthesized via iron-catalyzed cross-coupling reactions, achieving a high yield of 95% as a white crystalline solid . Its structural identity is confirmed by NMR spectroscopy:
- ¹H NMR (CDCl₃): δ 7.74 (d, J = 8.8 Hz, 2H), 7.49 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 9.2 Hz, 2H), 6.78 (d, J = 9.2 Hz, 2H), 3.77 (s, 3H).
- ¹³C NMR (CDCl₃): δ 158.51, 142.95, 141.07, 133.84, 130.13, 129.62, 123.42, 114.75, 55.73.
The compound’s electron-rich methoxy group enhances stability, while the 4-chlorobenzenesulfonate group acts as a moderate leaving group, enabling applications in cross-coupling reactions and aryne precursor chemistry .
Properties
CAS No. |
18113-54-7 |
|---|---|
Molecular Formula |
C13H11ClO4S |
Molecular Weight |
298.74 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C13H11ClO4S/c1-17-11-4-6-12(7-5-11)18-19(15,16)13-8-2-10(14)3-9-13/h2-9H,1H3 |
InChI Key |
JAQJESLWOVOXGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methoxyphenyl 4-chlorobenzenesulfonate with structurally analogous sulfonate esters, focusing on substituent effects, physical properties, and reactivity:
Key Findings:
Substituent Effects on Physical Properties :
- Electron-donating groups (e.g., 4-OCH₃) enhance crystallinity, as seen in 1c (white solid) vs. the oily 4-isopropyl derivative .
- Bulky groups (e.g., isoPr in 2k , morpholinyl in 14 ) reduce melting points and increase steric hindrance .
Reactivity Trends :
- Leaving Group Ability : The 4-Cl group in 1c is a moderate leaving group, suitable for aryne generation (). In contrast, 4-CH₃ (e.g., in 4-Formylphenyl 4-methylbenzenesulfonate ) is a poor leaving group, limiting its use in elimination reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., CHO in 4d , ) increase sulfonate electrophilicity, enhancing reactivity in nucleophilic substitutions.
Applications in Synthesis :
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